Butynamine

描述

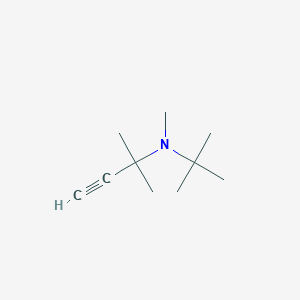

Butynamine is a tertiary aliphatic amine with the chemical formula C10H19N . It is known for its antihypertensive effects, making it a compound of interest in the field of medicinal chemistry . The structure of this compound includes a highly hindered amine group, which contributes to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Butynamine can be synthesized through the reaction of tert-butylamine with propargyl bromide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution with propargyl bromide.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding oximes or nitriles.

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. This process can convert the alkyne group to an alkane.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, elevated pressure.

Substitution: Alkyl halides, sodium hydride, potassium tert-butoxide.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Alkanes.

Substitution: Alkylated amines, halogenated compounds.

科学研究应用

Pharmaceutical Applications

Butynamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antidiabetic Agents : It is used in the production of drugs like tolbutamide, which is employed in managing type 2 diabetes.

- Vulcanization Accelerators : this compound is integral to creating rubber accelerators such as N,N′-dibutylthiourea, enhancing the efficiency of rubber processing .

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound | Application |

|---|---|

| Tolbutamide | Antidiabetic medication |

| N,N′-dibutylthiourea | Rubber vulcanization |

| Benomyl | Fungicide |

Agricultural Applications

In agriculture, this compound is utilized primarily in the formulation of pesticides. It acts as an intermediate in producing various agrochemicals that help manage pests and diseases in crops. The compound's role in synthesizing thiocarbazides highlights its importance in developing effective agricultural solutions .

Material Science Applications

This compound has shown potential in materials science, particularly in:

- Carbon Capture : Research indicates that amine-based materials, including this compound derivatives, are effective for CO2 capture and utilization. These materials can enhance the efficiency of carbon capture technologies .

- Nanomaterials : this compound can be used as a template for generating hierarchical zeolites and modifying fluorinated graphene sheets, which are essential for developing advanced materials with specific properties .

Case Study 1: Pharmaceutical Development

A study investigated the synthesis of a new class of antidiabetic agents utilizing this compound as a starting material. The research demonstrated that derivatives synthesized from this compound exhibited enhanced efficacy compared to existing medications .

Case Study 2: Carbon Capture Research

Recent advancements have shown that incorporating this compound into carbon capture systems significantly improved CO2 sorption capacities. A comparative analysis revealed that amines derived from this compound outperformed traditional solvents in capturing carbon dioxide from industrial emissions .

作用机制

Butynamine exerts its antihypertensive effects by interacting with adrenergic receptors in the cardiovascular system. It acts as an antagonist to these receptors, preventing the binding of endogenous catecholamines such as norepinephrine and epinephrine. This inhibition leads to vasodilation and a subsequent decrease in blood pressure .

相似化合物的比较

Butylamine: A primary amine with a simpler structure and different reactivity profile.

Isobutylamine: An isomer of butylamine with similar properties but different steric effects.

tert-Butylamine: A tertiary amine like Butynamine but with a different substitution pattern.

Uniqueness: this compound’s unique structure, with a highly hindered amine group, sets it apart from other similar compounds. This steric hindrance influences its reactivity and makes it particularly useful in applications where selective reactions are required.

生物活性

Butynamine, a compound classified under the category of amines, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is an aliphatic amine characterized by the presence of a butynyl group. Its structure allows it to interact with various biological targets, influencing several physiological processes.

This compound exhibits its biological activity primarily through the modulation of neurotransmitter systems and potential effects on immune function. The following mechanisms have been identified:

- Neurotransmitter Modulation : this compound may influence the levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

- Immune Modulation : Recent studies have indicated that this compound can impact immune responses, particularly in animal models. For instance, N-butylbenzenesulfonamide (NBBS), a compound related to this compound, demonstrated immunomodulatory effects in mice, altering natural killer (NK) cell activity and antibody-forming cell responses depending on dosage and sex .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in various studies, revealing critical insights into its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Data Summary

| Species (Sex) | Dose (mg/kg) | Route | Study Duration (h) | Endpoint |

|---|---|---|---|---|

| Rat (M) | 2, 20, 200 | Gavage | 72 | Dose response |

| Rat (F) | 20 | Gavage | 72 | Sex difference |

| Mouse (M) | 20 | Gavage | 72 | Species difference |

| Mouse (F) | 100 | Intravenous | 72 | Route difference |

Studies indicate that this compound exhibits a triphasic elimination pattern in plasma with varying half-lives depending on the route of administration . This suggests that its bioavailability is influenced by both the species and sex of the subjects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound-related compounds. One notable study examined the effects of NBBS on immune function in adult mice. The results indicated that:

- NK Cell Activity : NBBS treatment resulted in increased NK cell activity at lower doses while suppressing antibody-forming cell responses in female mice .

- Sex-Dependent Effects : The immune response varied significantly between male and female subjects, indicating that hormonal differences may influence the biological activity of this compound derivatives .

属性

IUPAC Name |

N-tert-butyl-N,2-dimethylbut-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8-10(5,6)11(7)9(2,3)4/h1H,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVORIOUUILGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)C(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863263 | |

| Record name | N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3735-65-7 | |

| Record name | N-(1,1-Dimethylethyl)-N,2-dimethyl-3-butyn-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butynamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYNAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313QE5199Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Butynamine?

A1: this compound (3-methyl-3-[N-t-butyl-methylamino]-butyne-1) is a hypotensive amine that exerts its effect by acting as a substrate for microsomal enzymes, primarily N-demethylation. [] This metabolic pathway leads to the formation of des-N-methyl this compound, which also possesses hypotensive activity but with a shorter duration. []

Q2: How does the structure of this compound impact its metabolism?

A2: Interestingly, this compound, despite being a sterically hindered aliphatic amine, serves as a suitable substrate for the microsomal enzyme system responsible for N-demethylation. [] This suggests that the specific structural features of this compound allow it to interact with and be metabolized by these enzymes.

Q3: Are there any known inhibitors of this compound's metabolism?

A3: Yes, research indicates that 2,4-dichloro-6-phenylphenoxyethylamine (DPEA) acts as a potent inhibitor of liver microsomal demethylase, competitively inhibiting the N-demethylation of both this compound and meperidine in vitro. [] This competitive inhibition suggests that both DPEA and this compound compete for the same active site on the enzyme.

Q4: Does DPEA's inhibitory effect on this compound metabolism translate to in vivo effects?

A4: Studies in rats demonstrate that DPEA effectively blocks the N-demethylation of this compound-N-methyl-C14 in vivo. [] This inhibition leads to a rapid excretion of unmetabolized this compound in urine. []

Q5: Are there species-specific differences in the inhibition of this compound metabolism?

A5: Yes, research suggests that the type of inhibition observed for this compound metabolism varies across species. For instance, SKF 525A competitively inhibits this compound N-demethylation in rat liver microsomes, while exhibiting non-competitive inhibition in rabbit liver microsomes. [, ] This highlights the importance of considering species differences when investigating drug metabolism and inhibition.

Q6: What is the significance of this compound being a substrate for N-demethylation?

A6: The fact that N-demethylation is the primary metabolic pathway for this compound in both rats and humans underscores its importance in the drug's overall pharmacokinetic profile. [] This knowledge is crucial for understanding the drug's duration of action, potential drug-drug interactions, and for designing future analogs with potentially improved pharmacokinetic properties.

Q7: Has this compound been investigated for its potential as a scaffold in developing novel muscarinic agents?

A7: Yes, this compound derivatives have been explored in the development of new muscarinic agents. For example, N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides, which are omega-functionalized alkyl amides of this compound, have been synthesized and pharmacologically evaluated. []

Q8: What are the implications of the structure-activity relationship studies on this compound-derived muscarinic agents?

A8: These studies revealed that varying the chain length of the omega-aminoalkyl substituent on the this compound scaffold significantly influenced the binding affinity for both M3 and M4 muscarinic acetylcholine receptors. [] These findings emphasize the importance of structural modifications in modulating the activity and selectivity of this compound-based compounds for specific muscarinic receptor subtypes.

Q9: Have any other classes of this compound derivatives demonstrated inhibitory activity against specific enzymes?

A9: Research has shown that 4-aryloxy-2-butynamines, structural analogs of this compound, act as potent inhibitors of copper amine oxidases (CuAOs). [] Notably, these compounds exhibit differential inhibitory activities against various CuAOs, suggesting potential for the development of selective inhibitors. []

Q10: What is the mechanism of action of 4-aryloxy-2-butynamines on CuAOs?

A10: Crystallographic studies have unveiled a novel inactivation mechanism for 4-aryloxy-2-butynamines against CuAOs. [] These compounds form a covalent adduct with the enzyme's 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor via the alpha,beta-unsaturated aldehyde generated during the enzyme's catalytic cycle. [] This understanding paves the way for designing more potent and selective mechanism-based inhibitors of CuAOs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。